Core Data and Physicochemical Properties
Core Data and Physicochemical Properties
An In-depth Technical Guide to Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atenolol-d7, a deuterated isotopologue of the beta-blocker atenolol. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies of atenolol. This guide covers its chemical properties, a proposed synthesis method, its metabolic fate, and a detailed protocol for its quantification in biological matrices.
Atenolol-d7 is structurally analogous to atenolol, with seven hydrogen atoms on the isopropyl amino group replaced by deuterium. This isotopic labeling results in a mass shift that allows for its differentiation from the non-deuterated drug in mass spectrometry-based assays.
| Property | Atenolol-d7 | Hydroxyatenolol (Metabolite) | Atenolol (Parent Drug) |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | C₁₄H₂₂N₂O₄ | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 273.38 g/mol [1][2][3] | 282.34 g/mol [4] | 266.34 g/mol |
| Exact Mass | 273.2070 Da[1] | 282.1580 Da | 266.1630 Da |
| CAS Number | 1202864-50-3 | 68373-10-4 | 29122-68-7 |
| Appearance | Solid | - | White or almost white powder |
| Solubility | Slightly soluble in Chloroform and Methanol | - | Sparingly soluble in water, soluble in ethanol (96 per cent), practically insoluble in ether. |
Synthesis of Atenolol-d7
Proposed Synthesis of Atenolol-d7:
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Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: 2-(4-hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin in the presence of a base (e.g., piperidine) to form the epoxide intermediate.
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Step 2: Amination with Isopropylamine-d7: The resulting 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide is then reacted with isopropylamine-d7. The deuterated isopropylamine will open the epoxide ring to form the final product, Atenolol-d7.
Metabolism and the Role of Hydroxyatenolol
Atenolol undergoes minimal metabolism in the liver, with a small fraction being converted to metabolites. The primary metabolite is hydroxyatenolol, which is formed by hydroxylation. Given this metabolic pathway, it is expected that Atenolol-d7 would also be metabolized to a deuterated form of hydroxyatenolol, which could be referred to as Hydroxyatenolol-d7.
Experimental Protocols
Quantification of Atenolol in Human Plasma using Atenolol-d7 as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the determination of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Atenolol-d7 as the internal standard.
4.1.1. Materials and Reagents
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Atenolol analytical standard
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Atenolol-d7 analytical standard (Internal Standard, IS)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Ammonium acetate (LC-MS grade)
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Ultrapure water
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Human plasma (drug-free)
4.1.2. Instrumentation
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A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
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A C18 reversed-phase analytical column (e.g., Hypurity Advance C18, Kinetex RP C18).
4.1.3. Sample Preparation (Protein Precipitation)
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Thaw frozen human plasma samples at room temperature.
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To 250 µL of plasma in a microcentrifuge tube, add the internal standard solution (Atenolol-d7).
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Add 750 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the samples at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4.1.4. Chromatographic Conditions
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Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm (or equivalent).
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Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Gradient Elution: A gradient can be optimized to ensure good separation of atenolol from endogenous plasma components.
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Injection Volume: 10 µL.
4.1.5. Mass Spectrometric Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Atenolol: m/z 267.2 → 145.1
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Atenolol-d7: m/z 274.2 → 152.1 (The exact transition may need to be optimized).
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Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
4.1.6. Calibration and Quantification
Prepare calibration standards and quality control samples by spiking known concentrations of atenolol into drug-free human plasma. Process these samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of atenolol to the internal standard (Atenolol-d7) against the nominal concentration of the calibration standards.
Visualizations
Signaling Pathway of Atenolol
Atenolol is a selective β1-adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
